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Compound of Interest

Compound Name: (S,S)-TsDPEN

Cat. No.: B126374 Get Quote

This technical guide provides an in-depth overview of the physicochemical properties of

(1S,2S)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN.

It is intended for researchers, scientists, and professionals in the field of drug development and

asymmetric catalysis. This document details the compound's core characteristics, experimental

protocols for its synthesis and use, and visual representations of key chemical processes.

Physicochemical Properties of (S,S)-TsDPEN
(S,S)-TsDPEN is a chiral diamine ligand widely employed in asymmetric synthesis, particularly

in the transfer hydrogenation of ketones and imines.[1] Its stereoselective nature makes it a

valuable tool in the synthesis of enantiomerically pure compounds, which is a critical aspect of

pharmaceutical development.[1]

Table 1: Core Physicochemical Properties of (S,S)-TsDPEN
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Property Value Reference

Molecular Formula C₂₁H₂₂N₂O₂S [1][2]

Molecular Weight 366.48 g/mol [1]

Appearance
White to slightly yellow

crystalline powder
[1]

Melting Point 128-131 °C [1]

Optical Activity
[α]²⁰/D +35° (c = 1 in

chloroform)

CAS Number 167316-27-0 [1][3]

Table 2: Solubility Profile of (S,S)-TsDPEN

The quantitative solubility of (S,S)-TsDPEN in various organic solvents is not extensively

reported in the literature. However, based on its use in synthesis and catalysis, the following

qualitative solubility information can be inferred.
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Solvent Solubility Notes

Chloroform Soluble
Used as a solvent for

measuring optical activity.

Dichloromethane Soluble
Commonly used as a reaction

solvent.

Acetonitrile
Soluble, particularly when

heated

Mentioned as a solvent for

recrystallization ("Solubility in

hot Acetonitrile (almost

transparency)").[1]

Methanol Sparingly soluble to soluble
Often used in combination with

other solvents for reactions.

Ethanol Sparingly soluble to soluble
Used in some catalytic

applications.

Water Insoluble

Inferred from its organic

structure and use in non-

aqueous reaction conditions.

Experimental Protocols
Synthesis of (S,S)-TsDPEN
A detailed experimental procedure for the synthesis of (S,S)-TsDPEN is crucial for researchers

who wish to prepare the ligand in-house. The following protocol is a representative method.

Protocol 1: Synthesis of (1S,2S)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine

Materials: (1S,2S)-1,2-diphenylethylenediamine, p-toluenesulfonyl chloride, triethylamine,

dichloromethane, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate.

Procedure:

Dissolve (1S,2S)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask

equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or

argon).
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Cool the solution to 0 °C using an ice bath.

Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the cooled

solution of the diamine.

Add triethylamine dropwise to the reaction mixture to act as a base and scavenge the HCl

formed.

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g., hot

acetonitrile) to yield pure (S,S)-TsDPEN.[1]

Characterization of (S,S)-TsDPEN (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the

structural elucidation and purity assessment of (S,S)-TsDPEN.

Protocol 2: NMR Spectroscopic Analysis

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation: Dissolve a small amount of the synthesized (S,S)-TsDPEN in a

deuterated solvent (e.g., CDCl₃).

¹H NMR Analysis:

Acquire a one-dimensional proton NMR spectrum.
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Typical chemical shifts (δ) for the aromatic protons of the phenyl and tosyl groups are

expected in the range of 7.0-8.0 ppm.

The methine protons (-CH(NH)- and -CH(NH₂)-) will appear as distinct signals, likely

between 3.5 and 5.0 ppm.

The methyl protons of the tosyl group will be a singlet around 2.3-2.4 ppm.

The amine protons (-NH₂ and -NHSO₂-) will show broad signals that can be exchanged

with D₂O.

¹³C NMR Analysis:

Acquire a one-dimensional carbon-13 NMR spectrum.

Aromatic carbons will resonate in the region of 120-145 ppm.

The methine carbons will appear between 50 and 70 ppm.

The methyl carbon of the tosyl group will be observed around 21 ppm.

2D NMR Analysis: For unambiguous assignment of all proton and carbon signals, two-

dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) should be performed.

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for (S,S)-TsDPEN in CDCl₃

Atom
¹H Chemical Shift (ppm)
(Multiplicity)

¹³C Chemical Shift (ppm)

Tosyl-CH₃ ~2.4 (s) ~21.5

Aromatic-H ~7.0 - 7.8 (m) ~126 - 144

Methine-CH ~3.8 - 4.5 (m) ~60 - 70

Amine-NH/NH₂ Variable (br s) -

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b126374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: These are approximate chemical shifts. Actual values may vary depending on the specific

experimental conditions.

Asymmetric Transfer Hydrogenation of Acetophenone
(S,S)-TsDPEN is a key ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of

prochiral ketones to chiral alcohols.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst System: RuCl--INVALID-LINK--

Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 molar ratio).

Procedure:

In a dry, inert-atmosphere glovebox or Schlenk line, charge a reaction vessel with the

ruthenium catalyst, RuCl--INVALID-LINK--.

Add the substrate, acetophenone, and a dry, degassed solvent (e.g., dichloromethane or

acetonitrile).

In a separate flask, prepare the formic acid/triethylamine azeotrope by slowly adding

formic acid to cooled triethylamine under an inert atmosphere.[4]

Add the formic acid/triethylamine mixture to the reaction vessel containing the catalyst and

substrate.

Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the required time

(e.g., 2-24 hours).[5]

Monitor the reaction progress by TLC or GC to determine the conversion of acetophenone.

Upon completion, quench the reaction and work up the product by standard procedures

(e.g., extraction and column chromatography).

Determine the enantiomeric excess of the resulting 1-phenylethanol using chiral HPLC or

chiral GC.
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Signaling Pathways and Experimental Workflows
While (S,S)-TsDPEN is not involved in biological signaling pathways, its role in asymmetric

catalysis can be understood through its reaction mechanism.

Reaction Mechanism of Asymmetric Transfer
Hydrogenation
The mechanism of asymmetric transfer hydrogenation catalyzed by Ru-TsDPEN complexes is

believed to involve a concerted, outer-sphere pathway. The key steps include the formation of a

ruthenium hydride species, which then delivers a hydride and a proton to the ketone substrate

via a six-membered transition state.

Catalyst Activation

Catalytic Cycle

[RuCl(TsDPEN)(arene)]
[RuH(TsDPEN)(arene)]HCOOH/NEt3

Six-membered
Transition State

+ Ketone

Ketone (R-CO-R') [Ru(Product-Complex)]Hydride Transfer

+ HCOOH/NEt3
- Alcohol

Chiral AlcoholProduct Release
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Figure 1: Simplified reaction mechanism of asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Transfer
Hydrogenation
The following diagram illustrates a typical workflow for carrying out an asymmetric transfer

hydrogenation experiment in a research laboratory.
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Figure 2: General experimental workflow for asymmetric transfer hydrogenation.
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Synthesis Workflow of (S,S)-TsDPEN
The synthesis of (S,S)-TsDPEN involves a straightforward sequence of chemical

transformations and purification steps.
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Figure 3: Workflow for the synthesis of (S,S)-TsDPEN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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